N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide
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Overview
Description
N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide is a complex organic compound featuring an anthryl group, a hydrazino group, and an oxohexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide typically involves multiple steps:
Formation of the Anthryl Aldehyde: The anthryl group is introduced through a reaction involving anthracene and an appropriate aldehyde.
Hydrazone Formation: The anthryl aldehyde reacts with hydrazine to form the hydrazone intermediate.
Allylation: The hydrazone intermediate is then reacted with an allyl halide under basic conditions to introduce the allyl group.
Amidation: The final step involves the reaction of the allylated hydrazone with an oxohexanoic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthryl ketones, while reduction could produce anthryl alcohols.
Scientific Research Applications
N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanoic acid
- N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide derivatives
Uniqueness
This compound is unique due to its combination of an anthryl group, a hydrazino group, and an oxohexanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N'-[(Z)-anthracen-9-ylmethylideneamino]-N-prop-2-enylhexanediamide |
InChI |
InChI=1S/C24H25N3O2/c1-2-15-25-23(28)13-7-8-14-24(29)27-26-17-22-20-11-5-3-9-18(20)16-19-10-4-6-12-21(19)22/h2-6,9-12,16-17H,1,7-8,13-15H2,(H,25,28)(H,27,29)/b26-17- |
InChI Key |
ABAMQUAHLVMXBK-ONUIUJJFSA-N |
Isomeric SMILES |
C=CCNC(=O)CCCCC(=O)N/N=C\C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
C=CCNC(=O)CCCCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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